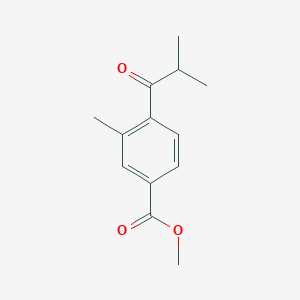![molecular formula C15H14N2O2 B13992164 4-[(e)-(4-Ethylphenyl)diazenyl]benzoic acid CAS No. 93732-95-7](/img/structure/B13992164.png)
4-[(e)-(4-Ethylphenyl)diazenyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(e)-(4-Ethylphenyl)diazenyl]benzoic acid is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. This particular compound is known for its vibrant color and is often used in dye and pigment industries. The structure of this compound consists of a benzoic acid moiety attached to an ethyl-substituted phenyl ring through a diazenyl linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(e)-(4-Ethylphenyl)diazenyl]benzoic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-ethyl aniline to form the diazonium salt. This is achieved by treating 4-ethyl aniline with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C). The resulting diazonium salt is then coupled with benzoic acid in an alkaline medium (usually sodium hydroxide, NaOH) to form the azo compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and to minimize human error.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(e)-(4-Ethylphenyl)diazenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group (-N=N-) can lead to the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon, Pd/C) are used.
Substitution: Electrophilic substitution reactions typically require a catalyst such as aluminum chloride (AlCl3) or ferric chloride (FeCl3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-[(e)-(4-Ethylphenyl)diazenyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Widely used in the dye and pigment industry due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of 4-[(e)-(4-Ethylphenyl)diazenyl]benzoic acid primarily involves its ability to undergo reversible trans-cis isomerization upon exposure to light. This property makes it useful in optical storage devices and as a photoswitchable material. The trans isomer is thermodynamically more stable, while the cis isomer is formed upon UV irradiation. The reverse isomerization can be induced by visible light or thermal relaxation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(e)-(4-Hydroxyphenyl)diazenyl]benzoic acid
- 4-[(e)-(4-Methylphenyl)diazenyl]benzoic acid
- 4-[(e)-(4-Chlorophenyl)diazenyl]benzoic acid
Uniqueness
4-[(e)-(4-Ethylphenyl)diazenyl]benzoic acid is unique due to the presence of the ethyl group, which influences its physical and chemical properties. The ethyl group can affect the compound’s solubility, melting point, and reactivity compared to its analogs with different substituents. This makes it particularly useful in specific applications where these properties are desirable .
Propriétés
Numéro CAS |
93732-95-7 |
|---|---|
Formule moléculaire |
C15H14N2O2 |
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
4-[(4-ethylphenyl)diazenyl]benzoic acid |
InChI |
InChI=1S/C15H14N2O2/c1-2-11-3-7-13(8-4-11)16-17-14-9-5-12(6-10-14)15(18)19/h3-10H,2H2,1H3,(H,18,19) |
Clé InChI |
YYXIZUNZQXHJHF-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Methyl 4-[(4-nitrophenyl)carbonyl]benzoate](/img/structure/B13992144.png)






